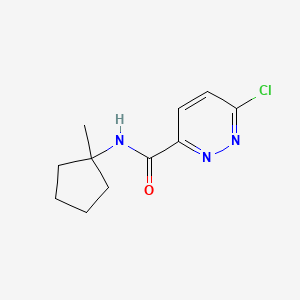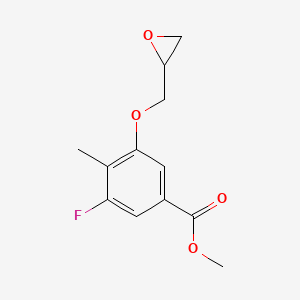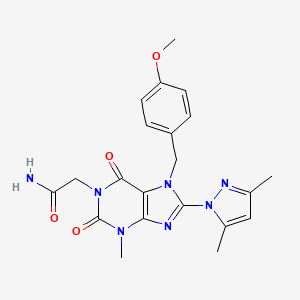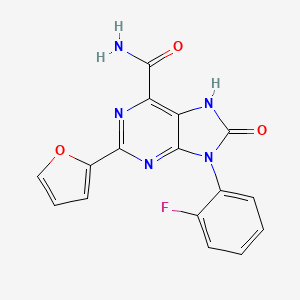
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is a chemical compound with the molecular formula C11H14ClN3O . It has a molecular weight of 239.7 .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, often involves aza-Diels-Alder reactions . The preferred conformation of pyridazine-3-carboxamide derivatives is stabilized by an intramolecular H-bond between the amide N-H and the proximal heterocyclic nitrogen atom of the core heterocycle .Molecular Structure Analysis
The structure of 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide is characterized by a pyridazine ring, which is a heterocyclic compound with two nitrogen atoms in the ring . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis
The pyridazine ring in 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide can participate in various chemical reactions. It can be used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Structural Studies
Research indicates that compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, such as pyridazine analogs, have shown significant pharmaceutical importance. For example, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and characterized, including structure analysis and DFT calculations (Sallam et al., 2021).
Antimicrobial and Antitumor Activities
Some derivatives, like arylazothiazole disperse dyes containing pyridazine, were synthesized and evaluated for their antimicrobial and antitumor activities. These studies show the potential of pyridazine derivatives in therapeutic applications (Khalifa et al., 2015).
Antiviral Applications
- HIV Reverse Transcriptase Inhibitors: Certain pyridazine derivatives have been investigated for their potential as HIV reverse transcriptase inhibitors. These compounds share structural similarities with 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide, indicating the possible application of this compound in antiviral research (Heinisch et al., 1997).
Antimycobacterial Agents
- Antimycobacterial Screening: Compounds structurally related to 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide have been synthesized and screened as antimycobacterial agents. This suggests potential applications of this compound in treating mycobacterial infections (Heinisch et al., 2000).
Anticonvulsive and Blood Pressure Lowering Properties
- Pharmacological Investigations: Some pyridazines, including those substituted in the 3- and 6-position, have demonstrated anticonvulsive properties and similarities to blood pressure lowering drugs (Druey et al., 1954).
Safety and Hazards
The safety information for 6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-11(6-2-3-7-11)13-10(16)8-4-5-9(12)15-14-8/h4-5H,2-3,6-7H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEVBNMMUYMJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)NC(=O)C2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-methylcyclopentyl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)

![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)
![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)

![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)
![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)

![Methyl 2-[2-(4-ethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413402.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide](/img/structure/B2413403.png)
![9-(2-fluorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2413404.png)